5-(4-Methylphenyl)piperidine-3-carboxylic acid
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Overview
Description
5-(4-Methylphenyl)piperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by a piperidine ring substituted with a 4-methylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions using 4-methylbenzyl chloride or 4-methylbenzoyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
5-(4-Methylphenyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
4-Methylphenylpiperidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
Uniqueness
5-(4-Methylphenyl)piperidine-3-carboxylic acid is unique due to the presence of both the 4-methylphenyl group and the carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-(4-methylphenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16) |
InChI Key |
SGEXGOHIRXHOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(CNC2)C(=O)O |
Origin of Product |
United States |
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